CID 2724316
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Overview
Description
CID 2724316, also known by its chemical name 2,4-Dichlorophenoxyacetic acid, is a synthetic auxin, which is a type of plant hormone. It is widely used as a herbicide to control broadleaf weeds. This compound is particularly effective in agricultural settings, where it helps in maintaining crop health by eliminating unwanted plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenoxyacetic acid typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of 2,4-Dichlorophenoxyacetic acid follows a similar synthetic route but on a larger scale. The process involves the continuous chlorination of phenol and subsequent reaction with chloroacetic acid in large reactors. The product is then purified through crystallization and filtration processes to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenoxyacetic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products.
Reduction: Reduction reactions can convert it into less chlorinated phenoxyacetic acids.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated quinones, while substitution reactions can yield various substituted phenoxyacetic acids.
Scientific Research Applications
2,4-Dichlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of synthetic auxins and their interactions with other chemicals.
Biology: Researchers use it to investigate plant growth and development, as well as its effects on various plant species.
Medicine: Although primarily used in agriculture, its effects on human health and potential medicinal applications are also studied.
Industry: It is widely used in the agricultural industry as a herbicide to control broadleaf weeds, improving crop yields and quality.
Mechanism of Action
2,4-Dichlorophenoxyacetic acid acts by mimicking the natural plant hormone auxin. It disrupts the normal growth processes of plants by causing uncontrolled cell division and growth, leading to the death of the targeted weeds. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: Another synthetic auxin with similar herbicidal properties but with a different chlorination pattern.
Mecoprop: A phenoxy herbicide that is structurally similar but has a different substitution pattern on the phenoxy ring.
Dicamba: A benzoic acid derivative that also acts as a synthetic auxin but has a different chemical structure.
Uniqueness
2,4-Dichlorophenoxyacetic acid is unique due to its specific chlorination pattern, which gives it distinct herbicidal properties. Its effectiveness in controlling a wide range of broadleaf weeds and its relatively low cost make it a popular choice in agricultural practices.
Properties
InChI |
InChI=1S/C31H54NO2/c1-21(2)9-8-10-22(3)25-13-14-26-24-12-11-23-19-31(32(33)28(4,5)20-34-31)18-17-29(23,6)27(24)15-16-30(25,26)7/h21-27H,8-20H2,1-7H3/t22-,23+,24+,25-,26+,27+,29+,30-,31?/m1/s1 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDFHESUNMAHDN-LJGTUOGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)N(C(CO5)(C)C)[O])C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC5(C4)N(C(CO5)(C)C)[O])C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369126 |
Source
|
Record name | AC1MC4OB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55569-61-4 |
Source
|
Record name | AC1MC4OB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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